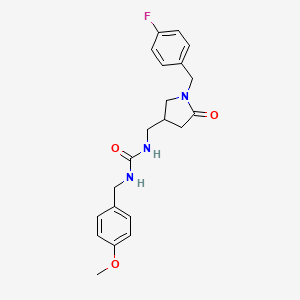![molecular formula C13H16F3N3O3S B2491702 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide CAS No. 2097898-41-2](/img/structure/B2491702.png)
3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamides play a crucial role in various chemical and pharmaceutical applications due to their unique chemical and physical properties. The introduction of trifluoro groups into sulfonamide structures significantly impacts their reactivity and interaction with biological systems, making them of particular interest for drug design and materials science.
Synthesis Analysis
The synthesis of complex sulfonamides often involves multi-step reactions, including the formation of sulfonamide linkages, introduction of trifluoro groups, and cyclization processes. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have been synthesized using solid-phase synthesis, highlighting the versatility of sulfonamide synthesis methods (Králová et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of sulfonamides, especially those with trifluoro groups, is critical for understanding their chemical behavior. Techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used to elucidate the structure of these compounds. The presence of trifluoro groups can significantly affect the electron distribution within the molecule, impacting its reactivity and interactions.
Chemical Reactions and Properties
Sulfonamides, particularly trifluoromethylated ones, can undergo a variety of chemical reactions, including cyclizations, nucleophilic substitutions, and additions. The trifluoromethyl group often enhances the electrophilic nature of adjacent carbon atoms, facilitating reactions with nucleophiles. For instance, trifluoromethanesulfonic (triflic) acid has been shown to catalyze cyclization of homoallylic sulfonamides to give pyrrolidines, demonstrating the reactivity of these compounds in synthetic applications (Haskins & Knight, 2002).
Wissenschaftliche Forschungsanwendungen
Sulfonamides as Cyclisation Terminators
Research indicates that sulfonamides can act as novel terminators of cationic cyclisations. For instance, trifluoromethanesulfonic (triflic) acid has been shown to catalyze the 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines. This method has been employed to efficiently form polycyclic systems, showcasing the compound's utility in synthetic organic chemistry (Haskins & Knight, 2002).
Rearrangement to Pyrrolidin-3-ones
Another study explored the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides from serine and threonine, which upon reaction yielded pyrrolidin-3-ones. This unexpected outcome suggests potential in the development of novel organic molecules and highlights the versatility of sulfonamides in chemical transformations (Králová et al., 2019).
Fluorinated Pyrrolidines Synthesis
The synthesis of fluorinated pyrrolidines through nucleophilic 5-endo-trig cyclizations of N-[3-(trifluoromethyl)homoallyl]sulfonamides has been demonstrated. This process leads to the formation of 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines, further illustrating the compound's relevance in the creation of fluorinated organic compounds with potential pharmacological activities (Nadano et al., 2006).
Trifluoromethylated Synthons from Sulfonamides
Sulfonamide derivatives have been used to generate trifluoromethylated synthons, which upon reaction with diazo compounds afford trifluoromethyl-substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones. This reactivity profile underscores the utility of sulfonamide-based compounds in the synthesis of trifluoromethylated organic molecules, which are of interest in medicinal chemistry and materials science (Plancquaert et al., 1996).
Organocatalysis Applications
Furthermore, 4-trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether has been identified as an efficient bifunctional organocatalyst for Michael addition reactions. This highlights the role of sulfonamide derivatives in organocatalysis, offering a pathway to synthesize compounds with high yields and excellent enantioselectivities, which are crucial for the development of pharmaceuticals and fine chemicals (Wang et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3S/c14-13(15,16)3-5-23(21,22)18-8-10-6-11(9-17-7-10)19-4-1-2-12(19)20/h6-7,9,18H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAASGTOPFKQUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

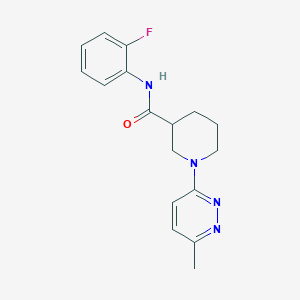
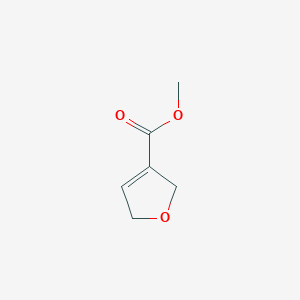
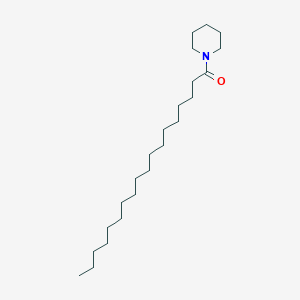
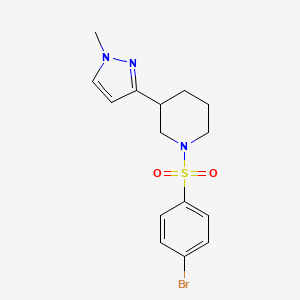
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2491625.png)
![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)
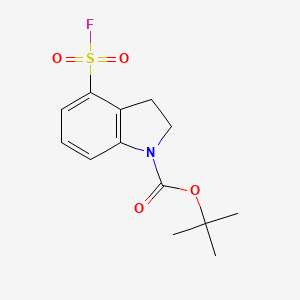
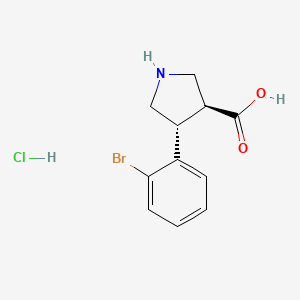
![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)
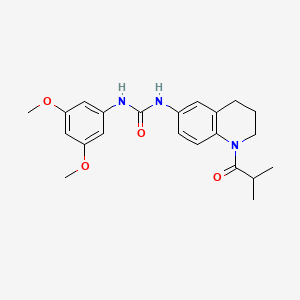
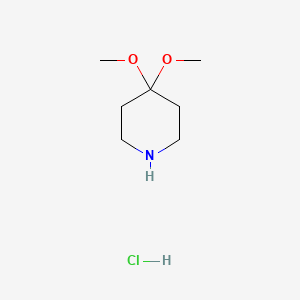
![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)
